5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine is a brominated aromatic heterocyclic compound. It contains a pyridine ring substituted with bromine, bromomethyl, and trifluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. Bromination reactions are typically carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Substitution Reactions: Bromomethyl groups can be introduced via nucleophilic substitution reactions. For example, reacting a pyridine derivative with a bromomethylating agent like bromomethyl chloride (CH2BrCl) under suitable conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethylating agents in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and substitution reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, producing less halogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium fluoride (KF) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Hydrogenated derivatives with fewer bromine atoms.
Substitution Products: Various nucleophilic substitution products.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: It serves as a tool in biological research, particularly in studying enzyme mechanisms and biological pathways. Its structural similarity to naturally occurring compounds allows it to be used as a probe or inhibitor in biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In the chemical industry, it is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and affecting cellular responses.
Pathways: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-Bromobenzyl bromide: Similar in structure but lacks the trifluoromethyl group.
5-Bromo-2-bromomethylbenzoic acid methyl ester: Similar but has a carboxylic acid derivative.
2-Fluoro-3-(methylthio)pyridine: Similar but with a fluorine and methylthio group instead of bromine and trifluoromethyl.
Uniqueness: 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound's stability and reactivity, making it more versatile in various applications compared to similar compounds.
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-2-6-5(7(10,11)12)1-4(9)3-13-6/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMPOYLOXGKPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224997 | |
Record name | 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227585-37-6 | |
Record name | 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227585-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(bromomethyl)-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501224997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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